The compound (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative known for its potential as a kinase inhibitor, specifically targeting Bruton's tyrosine kinase. This compound is significant in the development of therapeutic agents for various diseases, including cancer. The chemical structure indicates a complex arrangement that contributes to its biological activity.
This compound is classified under kinase inhibitors, particularly noted for its role as an intermediate in the synthesis of Ibrutinib, a well-known drug used in the treatment of certain types of cancer, including chronic lymphocytic leukemia. The chemical has been documented in various patents and scientific literature, highlighting its importance in pharmaceutical research and development .
The synthesis of (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps that typically include:
Technical details include the use of solvents like DMSO and methanol during synthesis, with conditions optimized for yield and purity.
The molecular formula of (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C22H22N6O, with a molecular weight of 386.45 g/mol. The structural representation can be summarized as follows:
The structure features a pyrazolo-pyrimidine core with a piperidine ring and a phenoxyphenyl group contributing to its pharmacological properties .
The compound undergoes various chemical reactions typical for pyrazolo-pyrimidines:
These reactions are typically carried out under controlled conditions to optimize yield and minimize by-products.
(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines' mechanism of action primarily involves inhibition of Bruton's tyrosine kinase. This kinase plays a critical role in B-cell receptor signaling pathways:
This mechanism underlies its therapeutic efficacy in treating hematological malignancies.
The physical properties of (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines include:
Property | Value |
---|---|
Appearance | White to pale yellow powder |
Melting Point | 133–136 °C |
Boiling Point | 626.3 °C at 760 mmHg |
Density | 1.4 g/cm³ |
Solubility | Slightly soluble in DMSO and methanol |
Flash Point | 332.6 °C |
LogP | 4.70230 |
pKa | 9.00 ± 0.10 (predicted) |
These properties indicate its stability under standard conditions and its suitability for pharmaceutical applications .
(S)-3-(4-phenoXyphenyl)-1-(piperidin-3-yL)-1H-pyrazolo[3,4-d]pyrimidin -4-amines are primarily utilized in:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal chemistry in developing targeted therapies for complex diseases.
The stereoselective synthesis of the (S)-enantiomer of 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1642630-12-3) leverages chiral catalysts to achieve enantiomeric excess (>99% ee). Key steps involve asymmetric hydrogenation of imine intermediates using Ir-(S)-BINAP complexes or enzymatic resolution with lipases. The (S)-piperidin-3-yl moiety’s configuration critically influences binding to biological targets like Bruton’s tyrosine kinase (BTK), with the (S)-enantiomer showing 50-fold higher inhibitory activity than its (R)-counterpart (CAS 1022150-12-4) [2] [7].
Table 1: Comparative Properties of Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Number | 1642630-12-3 | 1022150-12-4 |
Molecular Formula | C₂₂H₂₂N₆O | C₂₂H₂₂N₆O |
Specific Rotation [α]D | +38.5° (c=0.1, MeOH) | -39.1° (c=0.1, MeOH) |
Biological Activity | High BTK inhibition | Low BTK inhibition |
The piperidin-3-yl group serves as a versatile handle for structural diversification. N-alkylation at the piperidine nitrogen introduces solubility-enhancing groups (e.g., carboxylates), while the basic nitrogen facilitates salt formation (e.g., hydrochloride, MW 422.9 g/mol; CAS not specified) for improved crystallinity [6]. The orientation of the piperidine’s N-H in the (S)-configuration optimally positions the pyrazolopyrimidine core for π-stacking with Phe540 in BTK’s active site, as confirmed by co-crystallization studies. Modular derivatization at C1 of the piperidine enables prodrug strategies, such as acryloylation for covalent BTK inhibitors [5].
Boc-protection of the piperidine nitrogen is essential for preventing side reactions during scaffold assembly. Two dominant routes exist:
Racemic mixtures of 1-(piperidin-3-yl)-pyrazolo[3,4-d]pyrimidines are resolved using:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7